2-[(3S,6S,9E,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxy-ethyl]-9-ethylidene-12-[(1S)-1-hydroxyethyl]-27-[[(3S)-3-hydroxytetradecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid
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Overview
Description
2-[(3S,6S,9E,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxy-ethyl]-9-ethylidene-12-[(1S)-1-hydroxyethyl]-27-[[(3S)-3-hydroxytetradecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid is a natural product found in Pseudomonas syringae with data available.
Scientific Research Applications
Synthesis of Enantiopure α,α-Dialkyl α-Amino Acids
- Study Insight : Research by Rojas‐Lima et al. (2005) demonstrates the efficiency of certain oxazolidinones in synthesizing enantiopure α,α-dialkyl α-amino acids. These compounds play a crucial role in the production of pharmaceuticals and agrochemicals due to their chiral properties.
Heterocyclic Analogues of Glutamic Acid
- Study Insight : A study by Madsen et al. (1990) involved synthesizing heterocyclic analogues of glutamic acid diethyl ester. These compounds are potential antagonists at central excitatory amino acid receptors, indicating potential applications in neuroscience and pharmacology.
Synthesis of Various α-Amino Acids
- Study Insight : Research conducted by Burger et al. (1992) focused on synthesizing various natural and nonnatural α-amino acids. These compounds are fundamental building blocks in the synthesis of peptides and proteins, crucial for drug development and biochemical research.
Antibacterial Agents
- Study Insight : A study by Egawa et al. (1984) synthesized pyridonecarboxylic acids, which exhibited significant antibacterial activity. Compounds like these are vital in the development of new antibiotics and treatments for bacterial infections.
Total Synthesis of Complex Amino Acids
- Study Insight : Nativi et al. (1989) conducted a study on the total synthesis of complex amino acids. This research contributes to the broader understanding of synthetic pathways and techniques crucial for producing novel compounds with potential therapeutic applications.
Properties
Molecular Formula |
C51H87ClN12O19 |
---|---|
Molecular Weight |
1207.8 g/mol |
IUPAC Name |
2-[(3S,6S,9E,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-9-ethylidene-12-[(1S)-1-hydroxyethyl]-27-[[(3S)-3-hydroxytetradecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C51H87ClN12O19/c1-4-6-7-8-9-10-11-12-13-16-28(66)23-36(68)56-34-26-83-51(82)39(35(67)25-52)63-49(79)40(41(71)50(80)81)64-42(72)29(5-2)57-48(78)38(27(3)65)62-45(75)32(19-22-55)59-43(73)30(17-14-15-20-53)58-46(76)33(24-37(69)70)61-44(74)31(18-21-54)60-47(34)77/h5,27-28,30-35,38-41,65-67,71H,4,6-26,53-55H2,1-3H3,(H,56,68)(H,57,78)(H,58,76)(H,59,73)(H,60,77)(H,61,74)(H,62,75)(H,63,79)(H,64,72)(H,69,70)(H,80,81)/b29-5+/t27-,28-,30-,31+,32-,33-,34-,35+,38-,39-,40-,41?/m0/s1 |
InChI Key |
NYRWZRIVFVWNTD-CWPORICYSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)N[C@H]1COC(=O)[C@@H](NC(=O)[C@@H](NC(=O)/C(=C\C)/NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCN)CC(=O)O)CCCCN)CCN)[C@H](C)O)C(C(=O)O)O)[C@@H](CCl)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Synonyms |
PSB cpd pseudomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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